2-[2-(4-fluorophenyl)-2-oxoethyl]-1H-1,2-benzisothiazole-1,1,3(2H)-trione
Overview
Description
2-[2-(4-fluorophenyl)-2-oxoethyl]-1H-1,2-benzisothiazole-1,1,3(2H)-trione is a chemical compound that belongs to the class of benzothiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-fluorophenyl)-2-oxoethyl]-1H-1,2-benzisothiazole-1,1,3(2H)-trione typically involves the reaction of 4-fluorobenzaldehyde with 2-aminobenzenesulfonamide under specific conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often under reflux conditions to ensure complete reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. Industrial methods may also include additional steps for purification and quality control to ensure the compound meets the required standards for its intended applications .
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-fluorophenyl)-2-oxoethyl]-1H-1,2-benzisothiazole-1,1,3(2H)-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols, depending on the reducing agent used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-[2-(4-fluorophenyl)-2-oxoethyl]-1H-1,2-benzisothiazole-1,1,3(2H)-trione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[2-(4-fluorophenyl)-2-oxoethyl]-1H-1,2-benzisothiazole-1,1,3(2H)-trione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(4-Fluorophenyl)-2-oxo-1-phenylethyl)-4-methyl-3-oxo-N-phenylpentanamide
- 2-Fluorodeschloroketamine
- N-Ethylpentylone
Uniqueness
2-[2-(4-fluorophenyl)-2-oxoethyl]-1H-1,2-benzisothiazole-1,1,3(2H)-trione is unique due to its specific structural features, such as the combination of a fluorophenyl group and a benzothiazole ring.
Properties
IUPAC Name |
2-[2-(4-fluorophenyl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNO4S/c16-11-7-5-10(6-8-11)13(18)9-17-15(19)12-3-1-2-4-14(12)22(17,20)21/h1-8H,9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRSMKUPJAVMUSX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)C3=CC=C(C=C3)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301326846 | |
Record name | 2-[2-(4-fluorophenyl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301326846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
9.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26729774 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
74918-65-3 | |
Record name | 2-[2-(4-fluorophenyl)-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301326846 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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